molecular formula C30H59P B1628671 Dicyclohexyloctadecylphosphine CAS No. 84030-10-4

Dicyclohexyloctadecylphosphine

Cat. No.: B1628671
CAS No.: 84030-10-4
M. Wt: 450.8 g/mol
InChI Key: QOCLTRNYWOOIBE-UHFFFAOYSA-N
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Description

Dicyclohexyloctadecylphosphine is a tertiary phosphine compound characterized by two cyclohexyl groups and one octadecyl (C18) alkyl chain bonded to a central phosphorus atom. This structure confers significant steric bulk and hydrophobic properties, making it valuable in coordination chemistry and catalysis. Its large substituents stabilize metal centers in catalytic systems, particularly in reactions requiring low-reactivity ligands.

Properties

CAS No.

84030-10-4

Molecular Formula

C30H59P

Molecular Weight

450.8 g/mol

IUPAC Name

dicyclohexyl(octadecyl)phosphane

InChI

InChI=1S/C30H59P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-31(29-24-19-17-20-25-29)30-26-21-18-22-27-30/h29-30H,2-28H2,1H3

InChI Key

QOCLTRNYWOOIBE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(C1CCCCC1)C2CCCCC2

Other CAS No.

84030-10-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine derivatives vary widely in reactivity and applications based on substituent size, electronic effects, and molecular geometry. Below is a comparative analysis with structurally related compounds, supported by evidence and crystallographic methodologies.

Substituent Effects on Reactivity and Stability

  • Ethylphosphonous Dichloride (CAS 1498-40-4): Contains ethyl and chlorine substituents. Smaller substituents increase electrophilicity, making it reactive in synthesis (e.g., forming phosphonate esters).
  • Ethylphosphonic Dichloride (CAS 1066-50-8): Features a phosphoryl group (P=O) and chlorine atoms. The electronegative oxo group enhances polarity, favoring use in polymerization and agrochemical synthesis. Its reactivity contrasts with the non-polar, sterically shielded Dicyclohexyloctadecylphosphine .

Structural Analysis Using Crystallographic Tools

Software like SHELX (for structure refinement) and WinGX (for crystallographic data processing) enables precise determination of bond lengths, angles, and steric parameters. For example:

  • SHELXL’s refinement capabilities can quantify steric bulk by analyzing van der Waals radii and torsion angles in phosphine ligands .
  • WinGX’s integration with diffraction data facilitates comparative studies of molecular geometries, critical for understanding ligand-metal interactions .

Data Table: Key Properties of Selected Phosphine Derivatives

Compound Name Substituents Molecular Weight (g/mol)* Reactivity Profile Common Applications
This compound Cyclohexyl, Octadecyl ~550 (estimated) Low (high steric hindrance) Catalysis, ligand design
Ethylphosphonous Dichloride Ethyl, Chlorine 156.9 High (electrophilic) Intermediate in organic synthesis
Ethylphosphonic Dichloride Ethyl, Cl, P=O 172.9 Moderate (polar, hydrolyzable) Polymerization catalysts, pesticides

*Molecular weights for ethyl derivatives sourced from CAS data in ; this compound values estimated based on structure.

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